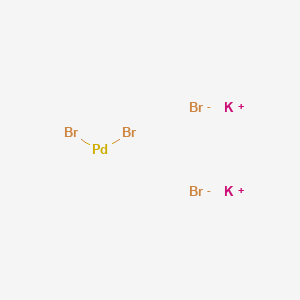
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone is a chemical compound with the molecular formula C18H25NO It contains a phenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring via a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production efficiency.
化学反应分析
Types of Reactions
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl and piperidine derivatives.
科学研究应用
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Additionally, the phenyl and piperidine rings contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidinocyclohexyl ketone: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl piperidinyl ketone: Similar structure but with variations in the position of functional groups, leading to distinct characteristics.
属性
CAS 编号 |
13441-36-6 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC 名称 |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI 键 |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
13441-36-6 |
同义词 |
Phenyl(1-piperidinocyclohexyl)methanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















